molecular formula C7H5BrN4S B2902032 N-(3-Bromophenyl)-1,2,3,4-thiatriazol-5-amine CAS No. 1904016-66-5

N-(3-Bromophenyl)-1,2,3,4-thiatriazol-5-amine

Cat. No.: B2902032
CAS No.: 1904016-66-5
M. Wt: 257.11
InChI Key: QMXICBOGDNJLLD-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-1,2,3,4-thiatriazol-5-amine is a heterocyclic compound featuring a thiatriazole core (a five-membered ring containing three nitrogen atoms and one sulfur atom) substituted with a 3-bromophenyl group at the 5-position. This structure combines the electron-withdrawing bromine atom with the sulfur-rich thiatriazole system, which may enhance its reactivity and biological activity. The bromophenyl group likely improves lipophilicity, influencing pharmacokinetic properties such as membrane permeability and target binding .

Properties

IUPAC Name

N-(3-bromophenyl)thiatriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4S/c8-5-2-1-3-6(4-5)9-7-10-11-12-13-7/h1-4H,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXICBOGDNJLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NN=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromophenyl)-1,2,3,4-thiatriazol-5-amine typically involves the formation of the thiatriazole ring followed by the introduction of the 3-bromophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromoaniline with thiocarbonyl compounds under acidic conditions can yield the desired thiatriazole derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-Bromophenyl)-1,2,3,4-thiatriazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-Bromophenyl)-1,2,3,4-thiatriazol-5-amine is a heterocyclic compound featuring a bromophenyl group attached to a thiatriazole ring, with the molecular formula C7H5BrN4SC_7H_5BrN_4S. The bromine atom on the phenyl ring and the amine functional group at the 5-position of the thiatriazole contribute to its chemical properties and potential biological activities. Thiatriazoles have diverse applications in medicinal chemistry, agrochemicals, and materials science.

Scientific Research Applications

This compound has applications in several fields. It serves as a lead compound in medicinal chemistry. Research indicates that this compound exhibits significant biological activity and has been studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules. The compound may exhibit anticancer properties and has been investigated for its role in inhibiting specific enzymes involved in disease pathways. Its structure allows it to bind effectively to enzyme active sites, potentially blocking their function.

Mechanism of Action
Studies on the interactions of this compound with various biological targets have revealed its mechanism of action. The compound can inhibit enzyme activity by binding to active sites or altering protein conformation. It may also interact with cellular receptors involved in signal transduction pathways, affecting cellular responses and functions.

Structural Analogues
Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Aspects
2-Amino-5-bromo-1,3,4-thiadiazoleContains an amine group at position 2Known for broad-spectrum antimicrobial activity
5-Bromo-1,3,4-thiadiazol-2-ylamineBromine at position 5 and an amine at position 2Used as a building block in drug synthesis
2-Bromoimidazo[2,1-b][1,3,4]thiadiazoleImidazole fused with thiadiazoleExhibits unique anti-inflammatory properties

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-1,2,3,4-thiatriazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogs: Triazole Derivatives

Triazole derivatives, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs , are structurally closest to the target compound but replace the sulfur atom in the thiatriazole ring with a nitrogen atom. Key differences include:

Property N-(3-Bromophenyl)-1,2,3,4-Thiatriazol-5-Amine 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4a-j)
Heterocyclic Core Thiatriazole (1S, 3N) 1,2,4-Triazole (3N)
Electron Density Lower due to sulfur Higher due to nitrogen
Anticancer Activity Not reported in evidence Active against SNB-75 CNS cancer (PGI = 41.25 for 4e)
Synthetic Yield Not reported 69–93% via n-butanol/K₂CO₃-mediated cyclization
ADME Predictions Likely higher logP due to sulfur Moderate logP (experimental data available)

However, triazole analogs demonstrate confirmed anticancer efficacy, with compound 4e showing promising activity against CNS cancer cell lines .

Thiadiazole Derivatives

Thiadiazoles, such as (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine , share a sulfur-containing heterocycle but differ in ring structure and substitution patterns:

Property This compound (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
Heterocyclic Core Thiatriazole (1S, 3N) 1,3,4-Thiadiazole (1S, 2N)
Biological Activity Not reported Broad-spectrum: insecticidal, fungicidal
Substituent Effects Bromine enhances lipophilicity Chlorine and methyl groups modulate electronic and steric properties

The presence of a benzylidene group in thiadiazole derivatives may improve stability and bioavailability .

Other Bromophenyl-Substituted Heterocycles

Compounds like N-(3-bromophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine (a triazole with pyridinyl and bromophenyl groups) highlight the role of substituent diversity:

Property This compound N-(3-bromophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine
Aromatic Substituents Single bromophenyl group Bromophenyl + pyridinyl
Tautomerism Not observed Exists as 1H/2H triazole tautomers
Bioactivity Unknown Antiproliferative properties under investigation

Biological Activity

N-(3-Bromophenyl)-1,2,3,4-thiatriazol-5-amine is a member of the thiatriazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bromine atom at the 3-position of the phenyl ring and an amine group attached to the thiatriazole structure. Its molecular formula is C₇H₅BrN₄S. The unique substitution pattern contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways essential for cell survival.
  • Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways that regulate cellular functions and proliferation.
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell division.

Anticancer Efficacy

Research has demonstrated that thiatriazole derivatives possess significant anticancer properties. For example:

  • In vitro Studies : In a study evaluating various thiatriazole compounds, this compound showed promising results against breast cancer (MCF-7) and prostate cancer (PC3) cell lines. The IC₅₀ values indicated effective cytotoxicity comparable to established chemotherapeutics .
CompoundCell LineIC₅₀ (µg/mL)
This compoundMCF-710.10
This compoundPC38.81

Antifungal Activity

Thiadiazole derivatives have also shown antifungal properties. A related study indicated that modifications in the thiatriazole structure could enhance antifungal efficacy against various fungal strains .

Case Studies and Research Findings

  • Cancer Cell Line Studies : A recent investigation into several thiatriazole derivatives revealed that those with brominated phenyl groups exhibited enhanced antiproliferative activity against MCF-7 and HepG2 cells. The presence of the bromine atom was crucial for increasing the compound's potency .
  • Mechanistic Insights : Studies utilizing molecular docking simulations suggested that this compound binds effectively to target enzymes involved in cancer metabolism. This binding was associated with a significant reduction in enzyme activity .

Comparative Analysis with Similar Compounds

Thiadiazole derivatives share structural similarities but exhibit varying biological activities based on their substituents:

CompoundStructural FeaturesBiological Activity
2-Amino-5-bromo-1,3,4-thiadiazoleAmino group at position 2Anticancer activity
5-Bromo-1,3,4-thiadiazol-2-ylamineBromine at position 5Antifungal activity
This compoundBromine at position 3Anticancer and antifungal

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